molecular formula C10H10BrN3 B15240023 5-(2-bromo-5-methylphenyl)-1H-pyrazol-3-amine

5-(2-bromo-5-methylphenyl)-1H-pyrazol-3-amine

Cat. No.: B15240023
M. Wt: 252.11 g/mol
InChI Key: RHERHIVPVWVDLT-UHFFFAOYSA-N
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Description

3-(2-BROMO-5-METHYLPHENYL)-1H-PYRAZOL-5-AMINE is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromo and methyl group on the phenyl ring, which is attached to the pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-BROMO-5-METHYLPHENYL)-1H-PYRAZOL-5-AMINE typically involves the reaction of 2-bromo-5-methylphenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and automated purification systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-BROMO-5-METHYLPHENYL)-1H-PYRAZOL-5-AMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide, potassium carbonate).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

    Reduction Reactions: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon), solvents (e.g., ethanol, methanol).

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazoles with various functional groups.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of amines from nitro groups.

Scientific Research Applications

3-(2-BROMO-5-METHYLPHENYL)-1H-PYRAZOL-5-AMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-BROMO-5-METHYLPHENYL)-1H-PYRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and methyl groups on the phenyl ring can enhance the compound’s binding affinity to these targets. The pyrazole core can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylphenylhydrazine
  • 5-Bromo-2-methylphenol
  • 2-Bromo-5-methylpyridine

Uniqueness

3-(2-BROMO-5-METHYLPHENYL)-1H-PYRAZOL-5-AMINE is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

5-(2-bromo-5-methylphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10BrN3/c1-6-2-3-8(11)7(4-6)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14)

InChI Key

RHERHIVPVWVDLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)C2=CC(=NN2)N

Origin of Product

United States

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